

# Technical Deep Dive: 3'-Fluoro-2'-hydroxypropiophenone

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## Compound of Interest

**Compound Name:** 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one

**CAS No.:** 879339-86-3

**Cat. No.:** B1532796

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## Executive Summary

3'-Fluoro-2'-hydroxypropiophenone (CAS: 879339-86-3) is a specialized fluorinated aromatic ketone used primarily as a regioselective scaffold in medicinal chemistry and organic synthesis. [1] Distinguished by the presence of a fluorine atom adjacent to the phenolic hydroxyl group, this compound exhibits unique electronic and steric properties compared to its non-fluorinated or isomeric counterparts (e.g., 5'-fluoro isomers). [2] Its core utility lies in its role as a precursor for 8-fluorochromones, 8-fluoroflavones, and bioactive heterocyclic agents where the precise placement of the fluorine atom modulates metabolic stability (blocking Phase I oxidation) and lipophilicity.

This guide provides a comprehensive technical analysis of the compound's structural dynamics, validated synthetic protocols, spectroscopic signatures, and downstream applications in drug development. [2]

## Part 1: Chemical Identity & Structural Analysis [3]

## Nomenclature & Identification

- IUPAC Name: **1-(3-Fluoro-2-hydroxyphenyl)propan-1-one**

- CAS Registry Number: 879339-86-3

- Molecular Formula:

[3]

- Molecular Weight: 168.16 g/mol [3]

- SMILES: CCC(=O)C1=C(O)C(F)=CC=C1

## Structural Dynamics & Electronic Effects

The reactivity of 3'-fluoro-2'-hydroxypropiophenone is defined by the interplay between the carbonyl group, the phenolic hydroxyl, and the ortho-fluorine substituent.

- **Intramolecular Hydrogen Bonding:** The 2'-hydroxyl group forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen ( ). This creates a pseudo-six-membered ring, significantly stabilizing the molecule and reducing the basicity of the carbonyl oxygen. This effect is visible in IR spectroscopy (lowered carbonyl stretching frequency) and NMR (downfield shift of the phenolic proton).
- **The "Ortho-Effect" of Fluorine:** Positioned at C3' (adjacent to the hydroxyl at C2'), the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity of the phenolic proton compared to the non-fluorinated parent (2'-hydroxypropiophenone). Sterically, the fluorine atom is small enough (Van der Waals radius  $\text{\AA}$ ) to avoid disrupting the planar IMHB conformation but large enough to influence the binding kinetics in enzyme pockets when used as a drug scaffold.

## Part 2: Synthetic Pathways[6]

Synthesis of 3'-fluoro-2'-hydroxypropiophenone requires overcoming the directing effects of the phenol, which typically favor the para position (leading to the 5'-fluoro isomer). Two primary

strategies are employed: the classic Fries Rearrangement (cost-effective but requires separation) and Directed Ortho Metalation (regioselective).

## Pathway A: Fries Rearrangement (Industrial/Scale-Up)

This method involves the esterification of 2-fluorophenol followed by Lewis acid-catalyzed rearrangement.

Protocol:

- Esterification: React 2-fluorophenol with propionyl chloride in the presence of a base (e.g., pyridine or ) to yield 2-fluorophenyl propionate.
- Rearrangement: Treat the ester with Aluminum Chloride ( ) at elevated temperatures ( ).
  - Mechanism:[2][4] The acylium ion dissociates and re-attacks the aromatic ring.
  - Regioselectivity:[2] The reaction yields a mixture of the 3'-fluoro (ortho-rearrangement relative to phenol, sterically crowded) and 5'-fluoro (para-rearrangement, sterically favored) isomers.
- Purification: The isomers are separated via fractional steam distillation or column chromatography. The 3'-fluoro isomer is typically the minor product in this route but can be enriched by modulating temperature.

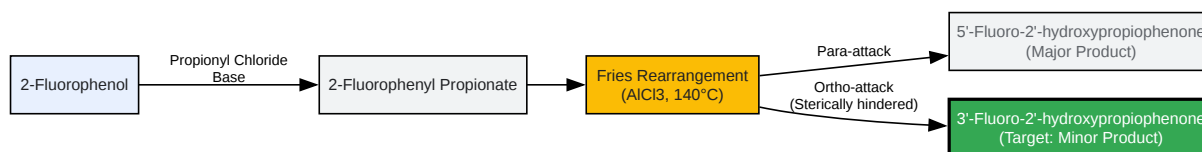
## Pathway B: Directed Ortho Metalation (DoM) (High Precision)

For research-grade purity, DoM provides superior regiocontrol by utilizing the directing power of the fluorine atom and a protected phenol.

Protocol:

- Protection: Protect 2-fluorophenol as a carbamate (e.g., O-aryl diethylcarbamate).
- Lithiation: Treat with  
  
-BuLi/TMEDA at  
  
. The fluorine atom and the carbamate group cooperatively direct lithiation to the C3 position (between F and O) or C6. Note: To target the C6 position (which corresponds to the ketone attachment point for the target molecule), steric bulk of the protecting group is leveraged to block C3.[2]
- Acylation: Quench the lithiated species with propionic anhydride or propionyl chloride.
- Deprotection: Hydrolysis of the protecting group yields the target ketone.

## Synthesis Visualization[8]



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Figure 1: The Fries Rearrangement pathway showing the divergence between the major 5'-fluoro byproduct and the target 3'-fluoro isomer.

## Part 3: Physicochemical & Spectroscopic Characterization

Accurate identification relies on distinguishing the 3'-fluoro isomer from the 5'-fluoro isomer.

## NMR Spectroscopy Data

Nucleus	Chemical Shift ( , ppm)	Multiplicity	Assignment	Mechanistic Insight
H (OH)	12.0 - 12.5	Singlet (Broad)	2'-OH	Strong intramolecular H-bond with C=O.
H (Aromatic)	7.0 - 7.6	Multiplet	Ar-H	Complex coupling due to F-H splitting ([5]).
F	-130 to -140	Multiplet	Ar-F	Diagnostic shift for fluorine ortho to OH.
C (C=O)	~205	Singlet	C=O	Typical aryl ketone; slightly shielded by H-bond.

## Key Physical Properties

- Physical State: Solid (crystalline) or low-melting solid.
- Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; sparingly soluble in water.[2]
- Acidity (pKa): The 3'-fluorine enhances the acidity of the phenol (pKa 7-8) compared to the non-fluorinated analog (pKa 10), making the phenolate anion easier to generate for subsequent alkylation reactions.

## Part 4: Pharmaceutical & Research Applications[5]

### [7]

## Scaffold for Chromones and Flavonoids

The primary application of 3'-fluoro-2'-hydroxypropiophenone is as a starting material for 8-fluorochromones.

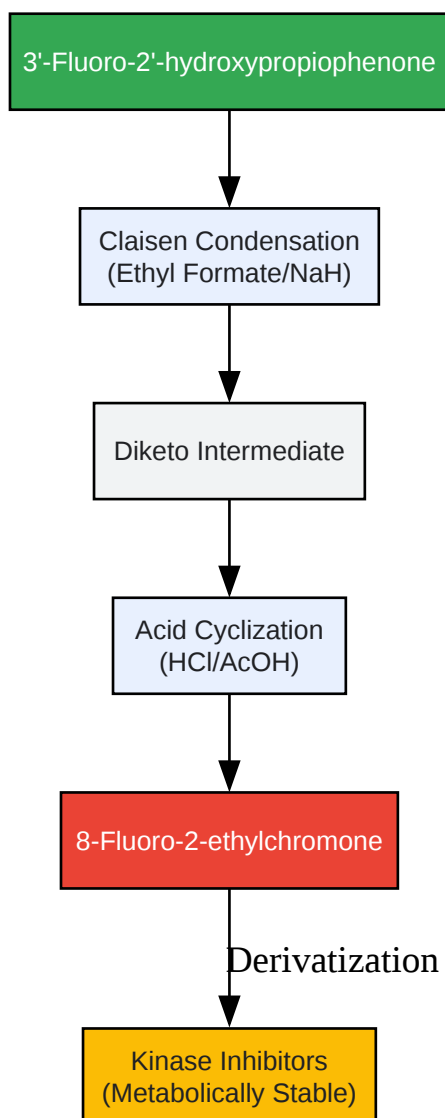
- Reaction: Claisen condensation with ethyl formate followed by acid-catalyzed cyclization.
- Significance: The resulting 8-fluoro-4-chromanone skeleton is a bioisostere found in various kinase inhibitors and neuroprotective agents. The fluorine at the 8-position (derived from the 3'-position of the ketone) blocks metabolic hydroxylation at this site.

## Metabolic Blocking Strategy

In drug design, the "para-position" of a phenyl ring is a metabolic "soft spot" susceptible to CYP450 oxidation.[2] By using the 3'-fluoro scaffold (which places F at the 8-position of a fused ring system), researchers can:

- Block oxidative metabolism.
- Modulate the pKa of the adjacent phenol/ketone.
- Increase lipophilicity ( ) to enhance blood-brain barrier (BBB) penetration.

## Application Workflow



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Figure 2: Synthetic utility of the target compound in generating 8-fluorochromone scaffolds for drug discovery.

## Part 5: Safety & Handling (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory tract irritation) (H335).[6]
- Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

- Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as phenolic ketones can be sensitive to oxidation over long periods.[2]

## References

- PubChem. (2025).[6] 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one and related isomers. National Library of Medicine. [\[Link\]](#) (Note: Used for general property extrapolation of fluorinated propiophenones).
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- Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of fluorinated hydroxypropionic acid derivatives.[7][8][\[Link\]](#)

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